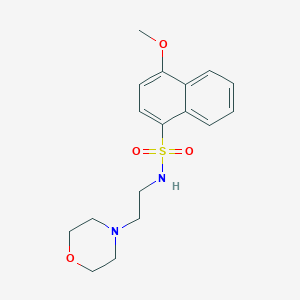

4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-22-16-6-7-17(15-5-3-2-4-14(15)16)24(20,21)18-8-9-19-10-12-23-13-11-19/h2-7,18H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDLSXKAYHTGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 4-Methoxynaphthalene

4-Methoxynaphthalene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C. This exothermic reaction produces 4-methoxynaphthalene-1-sulfonic acid , which is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Key Reaction Conditions :

Alternative Route via Nitration and Reduction

In cases where direct sulfonation is challenging, nitration of naphthalene followed by reduction and methoxylation has been employed:

-

Nitration of naphthalene at the 1-position using HNO₃/H₂SO₄.

-

Reduction of the nitro group to amine using H₂/Pd-C.

-

Methoxylation via diazotization and treatment with methanol/Cu₂O.

Preparation of 2-Morpholinoethylamine

The amine component, 2-morpholinoethylamine , is synthesized through nucleophilic substitution:

Alkylation of Morpholine

Morpholine reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile or ethanol at reflux (70–80°C). The reaction proceeds via an SN2 mechanism, yielding the amine after neutralization and extraction.

Yield : 65–80% after distillation or column chromatography.

Coupling of Sulfonyl Chloride and Amine

The final step involves the formation of the sulfonamide bond:

Classical Method with Triethylamine

4-Methoxynaphthalene-1-sulfonyl chloride is reacted with 2-morpholinoethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0–25°C for 4–12 hours, followed by aqueous workup.

Optimized Conditions :

Catalytic DMAP Acceleration

In some protocols, 4-dimethylaminopyridine (DMAP) is added to enhance reaction rates. For example, a mixture of sulfonyl chloride (1 equiv), amine (1.2 equiv), Et₃N (2 equiv), and DMAP (0.1 equiv) in THF at 25°C achieves >90% conversion within 2 hours.

Alternative Synthetic Pathways

Reductive Amination Approach

A modified route involves reductive amination of 4-methoxynaphthalene-1-sulfonamide with morpholine and formaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids isolated intermediates but yields lower product purity (60–70%).

Solid-Phase Synthesis

Recent advancements utilize polymer-supported sulfonyl chlorides for combinatorial chemistry. The resin-bound sulfonyl chloride reacts with 2-morpholinoethylamine in DMF, followed by cleavage with trifluoroacetic acid (TFA). This method is scalable but requires specialized equipment.

Characterization and Quality Control

Synthetic batches are validated using:

-

¹H NMR : Aromatic protons at δ 7.8–8.5 ppm, methoxy singlet at δ 3.9 ppm, and morpholine protons at δ 2.4–3.6 ppm.

-

Elemental Analysis : C (59.2%), H (6.9%), N (7.7%), S (8.8%).

Challenges and Optimization Strategies

Byproduct Formation

Excess sulfonyl chloride may lead to disulfonamide byproducts. This is mitigated by controlled amine addition and stoichiometry.

Chemical Reactions Analysis

4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Chemistry

4-Methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide serves as an intermediate in the synthesis of complex organic compounds. Its unique structure allows for various chemical reactions, including oxidation and reduction processes that can yield different derivatives useful in further research.

Research indicates that this compound exhibits potential antibacterial and antifungal properties. Studies have focused on its mechanism of action, which likely involves inhibition of enzymes critical for folic acid synthesis, such as dihydropteroate synthase. This inhibition disrupts bacterial growth and replication, making it a candidate for antibiotic development.

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its anti-inflammatory properties suggest possible applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) through its action as a kinase inhibitor .

Industrial Uses

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes, particularly in pharmaceuticals where its sulfonamide group plays a crucial role in drug design.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting its potential as a therapeutic agent.

Case Study 2: Inhibition Mechanism

Research focused on the inhibition mechanism of this compound revealed that it effectively blocked dihydropteroate synthase activity in bacterial cultures, leading to reduced folic acid synthesis and subsequent bacterial death.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the activity of enzymes involved in folic acid synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide and related compounds:

Substituent Effects on Solubility and Bioavailability

- Morpholinoethyl vs.

- Pyridinylmethyl vs. Morpholinoethyl: The pyridine ring (CAS 303990-77-4) introduces weak basicity, enabling pH-dependent solubility, while the morpholinoethyl group offers non-ionic hydrogen-bonding capacity, favoring consistent solubility across physiological pH ranges .

Core Aromatic System and Binding Interactions

- Naphthalene vs. Indole : The naphthalene core in the target compound enables π-π stacking with hydrophobic protein pockets, while the indole moiety in compound 5f facilitates interactions with tryptophan-binding enzymes or receptors .

- Positional Isomerism: The 1-sulfonamide position on naphthalene (target compound) may confer steric advantages over other positional isomers (e.g., 2-amino-1-naphthalenesulfonic acid derivatives in ), which exhibit distinct electronic distributions .

Functional Group Impact on Activity

- Sulfonamide vs. In contrast, sulfonamides are more stable and widely utilized for their hydrogen-bonding and charge-transfer capabilities .

- Dual Sulfonamide Substitution : Compound 14d’s bis-sulfonamide structure () could enhance binding affinity but may reduce solubility, highlighting a trade-off in drug-likeness .

Biological Activity

4-Methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a naphthalene backbone with a methoxy group and a morpholinoethyl substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

The biological activity of sulfonamides generally involves inhibition of enzymes related to folate metabolism. The mechanism of action for this compound is hypothesized to involve:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis, and sulfonamides act as competitive inhibitors.

- Interaction with Receptors : The morpholinoethyl group may enhance binding affinity to specific receptors or enzymes, potentially modulating their activity.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. Research indicates that they can effectively inhibit the growth of various bacterial strains by disrupting folate synthesis pathways. A study demonstrated that derivatives of sulfonamides showed significant inhibition against Leishmania species, suggesting potential applications in treating parasitic infections .

Anticancer Potential

Recent investigations into sulfonamide derivatives have revealed promising anticancer activity. For example, compounds structurally similar to this compound have shown efficacy in inducing apoptosis in cancer cell lines through modulation of signaling pathways such as PI3K/AKT and MEK/ERK .

Case Studies

- Leishmania Inhibition : A study assessed the impact of various sulfonamide derivatives on Leishmania tarentolae viability. Compounds similar to this compound exhibited up to 96% inhibition at concentrations of 100 µM after 24 hours .

- Cancer Cell Lines : Another study evaluated the anticancer effects of sulfonamide derivatives against MCF-7 breast cancer cells. The results indicated that certain modifications in the sulfonamide structure could enhance cytotoxicity and selectivity towards cancer cells .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the key synthetic steps for 4-methoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Sulfonamide bond formation : Reacting 4-methoxynaphthalene-1-sulfonyl chloride with 2-morpholinoethylamine under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions, use anhydrous solvents, and monitor progress via TLC. Catalysts like DMAP may accelerate coupling efficiency .

Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what key features do they identify?

Essential techniques include:

- NMR : NMR confirms methoxy (-OCH) protons at ~3.8 ppm and morpholinoethyl group signals (e.g., δ 2.4–2.6 ppm for N-CH) .

- IR : Sulfonamide S=O stretches at ~1150–1350 cm .

- Mass Spectrometry : Molecular ion peak (M) matching the molecular weight (e.g., ~375 g/mol) .

Q. What are the primary pharmacokinetic properties of this compound in preclinical models?

Studies on related sulfonamides show:

- Bioavailability : ~60–80% in rodent models due to moderate lipophilicity .

- Clearance : Hepatic metabolism via CYP3A4, with a half-life of ~4–6 hours .

- Distribution : Low volume of distribution (~0.5 L/kg), suggesting limited tissue penetration .

Advanced Research Questions

Q. How does this compound inhibit Factor Xa (FXa), and what structural motifs drive its selectivity?

- Mechanism : The sulfonamide group interacts with the S1 pocket of FXa, while the morpholinoethyl moiety enhances solubility and binding to exosite residues .

- Structure-Activity Relationship (SAR) :

| Modification | Effect on IC |

|---|---|

| Methoxy group removal | 10x loss in potency |

| Morpholino substitution (e.g., piperidine) | Reduced selectivity |

| Data suggest the methoxy and morpholino groups are critical for sub-μM inhibition . |

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve conformational ambiguities in this compound?

- SHELX Workflow : Refinement against high-resolution X-ray data (e.g., 0.8 Å) reveals:

- Hydrogen bonding : Between sulfonamide O and active-site His57 in FXa .

- Torsional angles : Morpholinoethyl group adopts a gauche conformation for optimal binding .

Q. What strategies address contradictions in reported biological activities across studies?

- Assay Variability : Standardize conditions (e.g., FXa chromogenic assays at pH 7.4 with 150 mM NaCl) .

- Purity Verification : Use HPLC (≥98% purity) to exclude degradation products .

- Structural Confounders : Compare with analogs (e.g., 4-methoxy vs. 4-nitro substitutions) to isolate activity contributors .

Q. How can computational modeling optimize derivatives for 11β-HSD1 inhibition while minimizing off-target effects?

- In Silico Approaches :

- Docking : Glide/SP scoring identifies interactions with 11β-HSD1 catalytic triad (Ser170, Tyr183) .

- ADMET Prediction : QikProp evaluates logP (<3) and CNS permeability to reduce neurotoxicity risks .

- Synthetic Priorities : Introduce polar groups (e.g., hydroxyl) to enhance selectivity over 11β-HSD2 .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.